Chemical properties and structure of 2-(2-Nitroethyl)-1,3-dioxane
Chemical properties and structure of 2-(2-Nitroethyl)-1,3-dioxane
Executive Summary
2-(2-Nitroethyl)-1,3-dioxane represents a strategic "masked" intermediate in organic synthesis, specifically serving as a robust equivalent of 3-nitropropanal . While its five-membered analog (1,3-dioxolane) is more frequently encountered in basic literature, the 1,3-dioxane derivative offers superior hydrolytic stability, making it the preferred choice for multi-step syntheses requiring harsh acidic or Lewis-acidic conditions prior to deprotection.
This compound acts as a bifunctional linchpin: the nitro group serves as a latent amine (via reduction) or carbonyl (via Nef reaction), while the dioxane ring protects the aldehyde functionality. It is extensively utilized in the synthesis of indole alkaloids (e.g., tryptamines), pyrrolidines, and complex pharmaceutical architectures where a stable three-carbon linker is required.
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
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IUPAC Name: 2-(2-Nitroethyl)-1,3-dioxane[1]
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Synonyms: 3-Nitropropanal trimethylene acetal; 1-Nitro-3,3-(propane-1,3-diyldioxy)propane.
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Molecular Formula:
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Molecular Weight: 161.16 g/mol
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Related CAS: 33884-43-4 (Bromo-analog reference), 82891-99-4 (Dioxolane analog reference).
Structural Conformation
Unlike the planar acetal systems, the 1,3-dioxane ring adopts a chair conformation . The bulky 2-nitroethyl substituent preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This conformational lock confers enhanced thermodynamic stability compared to the 1,3-dioxolane (5-membered) analogs, which suffer from ring strain and easier acid-catalyzed ring opening.
Electronic Properties
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Nitro Group (
): Strongly electron-withdrawing (induction and resonance). It acidifies the -protons ( ), enabling Henry reactions (nitro-aldol) and Michael additions. -
Acetal Linkage: The dioxane ring renders the terminal aldehyde inert to nucleophiles, bases, and reducing agents (e.g.,
, LiAlH at low temp), preserving the oxidation state of C1.
Part 2: Physicochemical Properties
The following data is synthesized from experimental values of the nitro-analog and its close structural relative, 2-(2-bromoethyl)-1,3-dioxane.
| Property | Value / Description | Context |
| Physical State | Colorless to pale yellow liquid | Viscous oil at RT. |
| Boiling Point | ~95–105°C @ 0.5 mmHg | Estimated based on Bromo-analog (75°C @ 2mmHg). Requires high vacuum for distillation to avoid thermal decomposition of the nitro group. |
| Density | ~1.15 – 1.20 g/mL | Denser than water. |
| Solubility | Soluble in DCM, THF, EtOAc, Ethanol | Limited solubility in water; highly lipophilic due to the dioxane ring. |
| Stability | Acid-Sensitive, Base-Stable | Stable to aqueous base and nucleophiles. Hydrolyzes in aqueous HCl/H |
Part 3: Synthesis & Production Protocols
Method A: The Victor Meyer Displacement (Lab Scale)
This is the most reliable method for laboratory preparation, utilizing the commercially available 2-(2-bromoethyl)-1,3-dioxane .
Mechanism:
Protocol:
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Preparation: Dissolve 2-(2-bromoethyl)-1,3-dioxane (1.0 equiv) in anhydrous DMF (0.5 M).
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Addition: Add finely powdered
(1.5 equiv) and Urea (0.5 equiv). Note: Urea prevents the formation of nitrite esters (O-alkylation) by scavenging nitrous acid. -
Reaction: Stir at ambient temperature for 18–24 hours. Monitor by TLC (disappearance of bromide).
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Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.
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Purification: Vacuum distillation is preferred over column chromatography to avoid decomposition on acidic silica gel.
Method B: Michael Addition Sequence (Scale-Up)
Ideal for industrial scale where starting from acrolein is more cost-effective.
Step 1: Michael Addition
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Note: 3-Nitropropanal is unstable and polymerizes easily. It is usually trapped immediately.
Step 2: Acetalization
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Refinement: A "one-pot" variation involves reacting acrolein acetal (2-vinyl-1,3-dioxane) with nitromethane under Michael conditions, though this is sterically slower.
Part 4: Reactivity Profile & Applications
Functional Group Transformations
The utility of 2-(2-nitroethyl)-1,3-dioxane lies in its ability to selectively react at either the nitro terminus or the acetal terminus.
Figure 1: Divergent synthetic pathways accessible from the core dioxane scaffold.[2]
Key Application: Tryptamine Synthesis
The compound serves as a "masked" 3-aminopropanal.
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Reduction: The nitro group is reduced to a primary amine using catalytic hydrogenation (
, Raney Ni) or Lithium Aluminum Hydride ( ).[3] -
Deprotection: The dioxane is hydrolyzed to release the aldehyde.
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Cyclization: In the presence of phenylhydrazine (Fischer Indole) or via reductive amination strategies, this yields tryptamine analogs efficiently.
The "Safety-Catch" Linker
In solid-phase synthesis, the nitro group acts as a "safety catch." It remains inert during peptide coupling or glycosylation. Once the synthesis is complete, the nitro group is activated (reduced to amine) to facilitate cleavage or intramolecular cyclization.
Part 5: Safety & Handling
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Explosion Hazard: Like all aliphatic nitro compounds, the residue should not be distilled to dryness. Overheating can lead to rapid decomposition.
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Toxicity: Potential alkylating agent. Use standard PPE (gloves, goggles, fume hood).
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Storage: Store under inert atmosphere (
) at 2–8°C. The acetal is sensitive to moisture over long periods (slow hydrolysis).
References
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Stowell, J. C., Keith, D. R., & King, B. T. (1984).
-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane. Organic Syntheses , 62, 140. -
Kornblum, N., et al. (1955). The Reaction of Silver Nitrite with Alkyl Halides. Journal of the American Chemical Society , 77(23), 6269–6280.[4] (Foundational text for nitrite displacement).
- Ballini, R., & Bosica, G. (1997). Nitroalkanes as Key Intermediates: Michael Addition in Aqueous Media. Tetrahedron Letters. (Context for Michael addition route).
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BenchChem. Aldehyde Protecting Groups: 1,3-Dioxane vs Dioxolane Stability. (General reference for acetal stability).
